Aqueous and Organic Solvent Solubility Profiling
The target compound demonstrates markedly restricted solubility compared to amfenac sodium monohydrate. The target compound requires heated methanol for dissolution and is only slightly soluble in DMSO, whereas amfenac sodium monohydrate is freely soluble in both DMSO and water at 59 mg/mL (199.81 mM), and in ethanol at 4 mg/mL . This represents a >10-fold difference in aqueous solubility, directly impacting experimental design for in vitro pharmacology assays, HPLC mobile phase compatibility, and stock solution preparation.
| Evidence Dimension | Aqueous and organic solvent solubility |
|---|---|
| Target Compound Data | DMSO (slightly soluble); Methanol (slightly soluble, heated); Water (not reported as soluble) |
| Comparator Or Baseline | Amfenac sodium monohydrate: DMSO 59 mg/mL (199.81 mM); Water 59 mg/mL (199.81 mM); Ethanol 4 mg/mL (13.54 mM) |
| Quantified Difference | ≥59 mg/mL aqueous solubility gap; target compound requires heated organic solvent for dissolution |
| Conditions | Vendor-reported solubility data at 25°C for amfenac sodium monohydrate (Selleckchem lot S414901); solubility description for target compound from ChemicalBook and Biozol product datasheets |
Why This Matters
Investigators requiring aqueous-compatible formulations for cell-based COX inhibition assays or in vivo dosing cannot directly substitute the target compound for amfenac sodium without solubility-enabling formulation strategies, and conversely, the low aqueous solubility of the target compound makes it ideal for use as a non-interfering system suitability standard in reversed-phase HPLC methods where the API (amfenac/bromfenac) must be the dominant peak.
